6-Iodopyridine-2-carboxamide
Description
Reactivity of the Halogen Moiety (Iodine)
The iodine atom on the pyridine (B92270) ring is a key site for a variety of chemical transformations, particularly those involving organometallic reagents and transition metal catalysts. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in cross-coupling reactions.
The reactivity of the carbon-iodine bond makes 6-Iodopyridine-2-carboxamide an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl product. nanochemres.orgresearchgate.netresearchgate.net These reactions are known for their mild conditions and tolerance of a wide range of functional groups. nanochemres.org
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne to form an alkynyl-substituted pyridine. nanochemres.orgresearchgate.netnih.gov These reactions are valuable for the synthesis of conjugated systems and are often carried out under mild, copper-free conditions. nih.gov
Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin reagent (organostannane). ikm.org.mywikipedia.orgnrochemistry.comrsc.org Stille couplings are advantageous due to the stability and functional group tolerance of the organostannane reagents. wikipedia.orgrsc.org
A variety of palladium catalysts, including both homogeneous and heterogeneous systems, have been successfully employed for these transformations. nanochemres.orgresearchgate.netresearchgate.net The choice of ligand on the palladium catalyst can significantly influence the reaction's outcome and efficiency. nih.govacs.org
Table 1: Examples of Palladium-Catalyzed Reactions with Iodoaromatic Compounds
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Iodoaromatic compound, Arylboronic acid | Pd catalyst, Base | Biaryl | nanochemres.orgresearchgate.netresearchgate.net |
| Sonogashira | Iodoaromatic compound, Terminal alkyne | Pd catalyst, Optional Cu co-catalyst, Base | Arylalkyne | nanochemres.orgresearchgate.netnih.gov |
| Stille | Iodoaromatic compound, Organostannane | Pd catalyst | Biaryl | ikm.org.mywikipedia.orgnrochemistry.comrsc.org |
| Carbonylation | Iodoaromatic compound, Amine, Carbon Monoxide | Pd catalyst | Carboxamide | researchgate.net |
Beyond palladium catalysis, the carbon-iodine bond of this compound can also react with other organometallic reagents.
Organostannanes: As mentioned in the context of Stille coupling, organostannanes are effective coupling partners. The transmetalation step, where the organic group from the tin atom is transferred to the palladium center, is a key part of the catalytic cycle. wikipedia.orgnrochemistry.com
Organogermanes: Arylgermanes have emerged as valuable alternatives to organoboronic acids and organostannanes in cross-coupling reactions. researchgate.netresearchgate.net They exhibit low toxicity and high stability. researchgate.net While often unreactive under conventional palladium catalysis, they can show high reactivity with palladium nanoparticle catalysts. researchgate.netresearchgate.net Recent studies have also explored base-mediated radio-iodination of arenes using organogermanes as precursors. bb-c.fr
Reactivity of the Carboxamide Functionality
The carboxamide group (-CONH2) imparts another layer of chemical reactivity to the molecule, primarily through its ability to form hydrogen bonds and undergo derivatization.
The amide protons and the carbonyl oxygen of the carboxamide group are excellent hydrogen bond donors and acceptors, respectively. This allows this compound to participate in the formation of well-defined, ordered structures in the solid state, known as supramolecular assemblies. researchgate.netresearchgate.netgoogle.com These assemblies are held together by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net The predictable nature of these interactions is a cornerstone of crystal engineering, which aims to design and synthesize novel solid-state architectures with specific properties. researchgate.netrsc.org The interplay of hydrogen bonding with other non-covalent interactions, such as halogen bonding involving the iodine atom, can lead to the formation of complex and robust multi-dimensional networks. rsc.org
The carboxamide group itself can be chemically modified. Derivatization reactions can be used to alter the physical and chemical properties of the molecule. Common derivatization strategies for carboxamides include alkylation and acylation, which can convert the amide into esters, ethers, or other amides. research-solution.com For instance, the nitrogen atom of the amide can be alkylated or acylated to introduce new functional groups. These modifications can be important for synthesizing libraries of related compounds for various applications.
Table 2: Common Derivatization Reactions for Carboxamides
| Reaction Type | Reagent Type | Product | Reference |
| Alkylation | Dialkylacetals, Diazoalkanes | Ester, Ether, N-alkyl amide | research-solution.com |
| Acylation | Acyl halides, Anhydrides | N-acyl amide (Imide) | research-solution.com |
| Boronic Acid Reaction | Boronic acids | Boronate esters (with diols) | researchgate.net |
This compound is a versatile molecule whose chemistry is defined by the distinct and complementary reactivity of its iodo and carboxamide functionalities. The carbon-iodine bond serves as a handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. Simultaneously, the carboxamide group provides the capacity for directed self-assembly through hydrogen bonding and offers a site for further chemical modification. This dual reactivity makes this compound a valuable building block in the synthesis of a diverse range of organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-iodopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBRZWREHAHSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640059 | |
| Record name | 6-Iodopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-42-6 | |
| Record name | 6-Iodopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Iodopyridine 2 Carboxamide and Its Analogs
Direct Halogenation Strategies
The introduction of an iodine atom onto a pyridine (B92270) ring is a critical step in the synthesis of 6-Iodopyridine-2-carboxamide. This is typically approached through the direct iodination of a suitable precursor, such as pyridine-2-carboxylic acid. However, the success of this strategy is highly dependent on the choice of reagents, reaction conditions, and, most importantly, the ability to control the position of iodination.
Iodination of Pyridine-2-carboxylic Acid Precursors
The direct iodination of pyridine-2-carboxylic acid (picolinic acid) serves as a potential, albeit challenging, route to iodinated precursors. The electron-withdrawing nature of the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions.
A variety of iodinating agents can be employed for the halogenation of pyridine and its derivatives. The choice of reagent is crucial as it influences the reactivity and, in some cases, the regioselectivity of the reaction.
Molecular Iodine (I₂): As the least reactive of the common halogens, molecular iodine typically requires an activating agent or catalyst to effect iodination on deactivated aromatic rings like pyridine. Oxidants are often used to generate a more potent electrophilic iodine species in situ.
Iodine Monochloride (ICl): This interhalogen compound is more electrophilic than molecular iodine and is a common reagent for aromatic iodination. acs.org However, its use can be complicated by the liberation of hydrogen chloride (HCl), which can form a less reactive complex with ICl. evitachem.com
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, making it a popular choice in modern organic synthesis. acs.org Its reactivity can be significantly enhanced by the addition of acid catalysts, such as trifluoroacetic acid, or Lewis acids like iron(III) triflimide, which activate the NIS for attack on even deactivated aromatic systems. researchgate.net
Table 1: Common Reagents for Pyridine Iodination
| Reagent | Chemical Formula | Typical Characteristics |
|---|---|---|
| Molecular Iodine | I₂ | Mildest iodinating agent; often requires an oxidant or catalyst. |
| Iodine Monochloride | ICl | More reactive than I₂; can be used for various aromatic systems. acs.org |
The optimization of reaction parameters is essential for successful iodination. The choice of solvent can significantly impact reagent solubility and reaction rate. Polar solvents such as acetic acid or mixtures of water and organic solvents are frequently used for the iodination of pyridine-2-carboxylic acid. acs.org For catalyst-driven systems, such as the iron-catalyzed iodination with NIS, solvents are chosen to ensure the compatibility of all reaction components. researchgate.net
Temperature is another critical variable. While some reactions proceed at ambient temperature, others may require moderate heating to overcome the activation energy barrier, especially when dealing with deactivated substrates. acs.org However, elevated temperatures can also lead to undesired side reactions or decomposition.
Regioselectivity is the paramount challenge in the synthesis of the 6-iodo isomer via direct halogenation of pyridine-2-carboxylic acid. The inherent electronic properties of the pyridine ring, combined with the directing effect of the C2-carboxylic acid group, overwhelmingly favor substitution at the C4-position. acs.org The C2-carboxy group deactivates the ring, and electrophilic attack is directed away from the electron-deficient positions adjacent to the nitrogen and the carboxyl group.
Consequently, direct electrophilic iodination of picolinic acid is not a viable method for producing the 6-iodo isomer in significant yields. Achieving iodination at the C6-position, which is adjacent to the ring nitrogen, requires strategies that can override these strong electronic preferences. While specific literature detailing a high-yield 6-iodination of pyridine-2-carboxylic acid is scarce, methods such as directed ortho-metalation (DoM) are typically employed for such transformations on other pyridine systems. evitachem.com This would involve deprotonation at the C6-position with a strong base, like lithium diisopropylamide (LDA), to form an organometallic intermediate, which is then quenched with an iodine source. This approach circumvents the issues of electrophilic aromatic substitution, but its application would need to be optimized for the specific substrate.
Functional Group Interconversion Routes to the Carboxamide Moiety
An alternative and often more practical approach to synthesizing this compound involves preparing a precursor already containing the 6-iodo substituent and then converting another functional group into the desired carboxamide. A common and effective strategy is the hydrolysis of a nitrile group.
Conversion from Nitrile Precursors via Hydrolysis
This pathway begins with 6-iodopyridine-2-carbonitrile as the key intermediate. acs.org The cyano group at the C2-position can then be converted to a carboxamide group through hydrolysis. This method is advantageous as it separates the challenging iodination step from the formation of the amide.
The hydrolysis of 2-cyanopyridines to their corresponding carboxamides can be achieved under various conditions. Both acidic and basic conditions can be effective, and the reaction can sometimes be promoted by metal catalysts or oxidants. For instance, studies on 2-cyanopyridine (B140075) have shown that it undergoes hydrolysis to 2-pyridinecarboxamide in high-temperature water. researchgate.net Another method involves the use of manganese dioxide (MnO₂) in a basic solution to facilitate an oxidative hydrolysis process. google.com It is also known that 2-cyanopyridine can hydrolyze to the amide in the presence of water and ammonia (B1221849), which can sometimes occur as an unintended side reaction during synthesis.
The general mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, leading to the formation of a carboximidic acid intermediate, which then tautomerizes to the stable amide.
Table 2: Exemplary Conditions for Hydrolysis of 2-Cyanopyridine Analogs
| Reagents/Conditions | Substrate | Product | Notes | Reference |
|---|---|---|---|---|
| High-Temperature Water (190–250 °C) | 2-Cyanopyridine | 2-Pyridinecarboxamide | Follows first-order kinetics. | researchgate.net |
| MnO₂, Basic Solution, 70 °C | 2-Cyanopyridine | 2-Pyridinecarboxamide | An oxidative hydrolysis method. | google.com |
This functional group interconversion provides a reliable route to the final this compound product, bypassing the regioselectivity problems associated with direct iodination of pyridine-2-carboxylic acid.
Amide Formation from Carboxylic Acid Derivatives
The synthesis of this compound can be effectively achieved through classical amide formation reactions starting from 6-iodopyridine-2-carboxylic acid or its activated derivatives. libretexts.org This foundational approach in organic chemistry relies on the nucleophilic attack of an amine on a carboxylic acid derivative, where the reactivity of the derivative is paramount. libretexts.orglibretexts.org
The general strategy involves a two-step process. First, the parent carboxylic acid, 6-iodopyridine-2-carboxylic acid sigmaaldrich.com, is converted into a more reactive species. Common methods for this activation include transformation into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or conversion to an active ester. growingscience.com The reactivity of these derivatives corresponds to the acidity of the conjugate acid of the leaving group; for instance, acid chlorides are highly reactive as HCl is a strong acid, making chloride an excellent leaving group. libretexts.org
In the second step, the activated carboxylic acid derivative is treated with ammonia or a primary or secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the stable amide bond. libretexts.orgyoutube.com When reacting an acid chloride with ammonia or a primary/secondary amine, a base such as pyridine or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the amine reagent. youtube.comkhanacademy.org Alternatively, using two equivalents of the amine reagent can achieve the same outcome, with one equivalent forming the amide and the second acting as the base. khanacademy.org
The reaction sequence is summarized below:
Activation: 6-Iodopyridine-2-carboxylic acid is converted to a highly reactive acyl chloride.
Amination: The resulting 6-iodopyridine-2-carbonyl chloride reacts with an amine to yield the final this compound product.
This method is fundamental and widely applicable for creating a variety of N-substituted analogs of the target compound by simply changing the amine used in the second step.
Advanced Synthetic Approaches Utilizing Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for the construction of carboxamides through transition metal-catalyzed cross-coupling reactions. These methods often provide high efficiency and selectivity under milder conditions compared to traditional routes.
Palladium-Catalyzed Carbonylation for Carboxamide Introduction
Palladium-catalyzed aminocarbonylation is a formidable technique for introducing a carboxamide group directly onto a pyridine ring. researchgate.net This reaction typically involves the coupling of an aryl halide (in this case, a dihalopyridine such as 2,6-diiodopyridine (B1280989) or 2-bromo-6-iodopyridine), carbon monoxide (CO), and an amine nucleophile. researchgate.netnih.gov The transformation represents a fundamental catalytic procedure for manufacturing various amides. nih.gov
The process allows for the selective synthesis of 6-iodopyridine-2-carboxamides by carefully controlling reaction conditions. For instance, the palladium-catalyzed carbonylation of 2,6-dibromopyridine (B144722) in the presence of primary amines can yield 6-bromopyridine-2-carboxamides. thieme-connect.de A similar strategy can be applied to iodo-substituted pyridines. The choice of catalyst, ligand, base, and CO pressure is crucial for achieving high selectivity and yield. mdpi.com A typical catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh₃) or a bidentate ligand such as XantPhos. mdpi.com
In related studies on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine, researchers observed the formation of both the desired amide and an α-ketoamide byproduct, which results from a double carbon monoxide insertion. mdpi.com However, reaction conditions can be optimized to favor the formation of the monocarbonylated amide product with excellent selectivity. mdpi.com The presence of a nitrogen atom adjacent to the iodo-substituent, as in the target pyridine system, can promote high chemoselectivity for the carboxamide even under elevated CO pressure. mdpi.com
| Amine Nucleophile | Catalyst/Ligand System | Resulting Amide Product Type | Yield |
|---|---|---|---|
| Morpholine | Pd(OAc)₂/dppf | N-Morpholinylcarboxamide | Good to Excellent |
| Aniline | Pd(OAc)₂/XantPhos | N-Phenylcarboxamide | 84% |
| 4-Methylaniline | Pd(OAc)₂/XantPhos | N-(4-Methylphenyl)carboxamide | 67% |
| 4-Methoxyaniline | Pd(OAc)₂/XantPhos | N-(4-Methoxyphenyl)carboxamide | 64% |
| Dibutylamine | Pd(OAc)₂/dppf | N,N-Dibutylcarboxamide | 82% |
Halogen-Mediated Reactivity for Derivatization
The iodine atom at the 6-position of the this compound core is not merely a structural feature but a versatile synthetic handle for further functionalization. Its susceptibility to a variety of cross-coupling reactions allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from this scaffold.
The carbon-iodine bond on the pyridine ring is an ideal site for C-N bond formation, enabling the conversion of this compound into its 6-amino-substituted analogs. This transformation is typically accomplished using powerful transition metal-catalyzed cross-coupling reactions, most notably copper-catalyzed and palladium-catalyzed amination strategies. researchgate.net These methods are renowned for their broad substrate scope and functional group tolerance. rsc.orgrsc.org
Copper-catalyzed C–N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classic and effective method for the amination of aryl halides. beilstein-journals.orgresearchgate.net This approach is particularly useful for coupling iodopyridines with various nitrogen nucleophiles, including amines and N-heterocycles. mdpi.comresearchgate.net
The reaction generally requires a copper(I) salt, such as CuI or Cu₂O, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and often a ligand to facilitate the catalytic cycle. mdpi.comresearchgate.netrsc.org The reactions are typically conducted in polar aprotic solvents like DMSO or DMF at elevated temperatures. researchgate.net Microwave irradiation has also been successfully employed to accelerate these transformations. researchgate.net Studies on the amination of 2- and 3-iodopyridines have shown that primary amines with unhindered amino groups provide good to high yields of the corresponding N-pyridyl products. mdpi.com The reactivity of the aryl halide is a key factor, with iodopyridines being significantly more reactive than the corresponding bromopyridines. mdpi.com
| Copper Source | Base | Ligand (if any) | Solvent | Temperature | Typical Substrates |
|---|---|---|---|---|---|
| CuI | Cs₂CO₃ | 1,10-Phenanthroline | DMSO | 100-110 °C | Iodopyridines, Azoles |
| Cu₂O | Cs₂CO₃ | None (Ligand-free) | DMSO | 110 °C | Iodopyridines, Pyrroles, Indoles |
| CuI | K₃PO₄ | N,N'-dimethylethylenediamine | Toluene | 110 °C | Iodopyridines, Aliphatic amines |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds. numberanalytics.comresearchgate.net This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient route to arylamines from aryl halides, including this compound. rsc.org The reaction is prized for its broad functional group tolerance and its applicability to a wide range of amine and aryl halide coupling partners. rsc.orgnumberanalytics.com
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. numberanalytics.com The success of the reaction hinges on the specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand. organic-synthesis.com Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, while popular ligands include biarylphosphines like t-BuXPhos and chelating phosphines like BINAP or XantPhos. rsc.orgorganic-synthesis.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle. researchgate.netorganic-synthesis.com
The Buchwald-Hartwig amination has been successfully applied to iodoarenes, including iodopyridines, to couple them with primary amines, secondary amines, and amides. rsc.orgnih.gov While aryl iodides are highly reactive, careful selection of the catalyst system is still crucial for achieving high yields and preventing side reactions. nih.gov
| Palladium Precursor | Ligand | Base | Typical Amine Scope |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Primary and Secondary Anilines |
| [(cinnamyl)PdCl]₂ | t-BuXPhos | NaOt-Bu | Primary/Secondary Amines, Amides, Ureas |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Aryl Amines, Amides |
| Pd(OAc)₂ | Josiphos Ligands | NaOt-Bu | Primary Amines, Ammonia |
Homocoupling and Heterocoupling Reactions with Halopyridines
The synthesis of bipyridine and poly-pyridine structures, which are valuable ligands in coordination chemistry and building blocks for functional materials, often relies on the coupling of halopyridine precursors. Homocoupling reactions involve the dimerization of a single halopyridine species, while heterocoupling joins two different halide-containing molecules. These transformations are predominantly facilitated by transition metal catalysts, with palladium and nickel being the most extensively used.
One of the classical methods for homocoupling is the Ullmann reaction, which traditionally uses stoichiometric amounts of copper at high temperatures to couple aryl halides. mdpi.com While effective, the harsh conditions have led to the development of more modern, milder catalytic systems. Palladium-catalyzed homocoupling reactions, for instance, offer a more efficient route. Research has shown that 2-iodopyridine (B156620) can be effectively converted to 2,2'-dipyridyl in good yield using a palladium catalyst system such as Pd(dba)₂, a phosphine ligand like P(t-Bu)₂(o-biphenyl), and a base. mdpi.com The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes iodo-pyridines, such as this compound, excellent substrates for these types of reactions. mdpi.comsci-hub.se
Reductive coupling represents another significant strategy. In these reactions, a reducing agent is used to generate a highly reactive, low-valent metal species in situ, which then facilitates the coupling of the halopyridine. Systems utilizing catalysts like NiCl₂ with zinc powder as the reductant have proven effective for the synthesis of symmetrical 2,2'-bipyridines from 2-halopyridines. researchgate.net Similarly, palladium-catalyzed reductive homocoupling can be achieved using various reducing agents or even solvents that can act as reductants, such as 1,4-butanediol. mdpi.com
Heterocoupling reactions, which aim to synthesize unsymmetrical bipyridines, present a greater challenge due to the potential for concurrent homocoupling of both starting materials. nih.gov This often results in a statistical mixture of products, complicating purification. mdpi.com Despite this, methods have been developed to favor the desired heterocoupling product. For example, the reaction between two different halopyridines can be controlled by carefully selecting the catalyst and reaction conditions. Nickel-catalyzed systems, often without the need for phosphine ligands, have been employed for the synthesis of both symmetrical and unsymmetrical 2,2'-bipyridines. mdpi.com
The reaction conditions for palladium-catalyzed homocoupling of various halopyridines have been explored, demonstrating the versatility of this approach. Different palladium sources, ligands, and bases can be employed to optimize the yield of the coupled product.
| Halopyridine Substrate | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodopyridine | Pd(dba)₂, P(t-Bu)₂(o-biphenyl), (i-Pr)₂NEt | - | 2,2'-Dipyridyl | Good | mdpi.com |
| Bromopyridines | Pd(OAc)₂, Piperazine | DMF, 140 °C | Bipyridines | Good | mdpi.com |
| Bromopyridines | Pd(OAc)₂, Indium, LiCl | - | Bipyridines | Good to Excellent | mdpi.com |
| 2-Halopyridines | NiCl₂·6H₂O, Zn | - | 2,2'-Bipyridines | High | researchgate.net |
| 2-Bromopyridine | Pd(OAc)₂, Benzimidazolium Salt, K₂CO₃ | DMF/H₂O, 120 °C, Microwave | 2,2'-Bipyridine | Moderate | mdpi.com |
Suzuki Coupling Methodologies with Iodo-Pyridine Intermediates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. preprints.org This palladium-catalyzed reaction, which couples an organoboron species (like a boronic acid or ester) with an organohalide, is particularly well-suited for the derivatization of heterocyclic compounds, including those based on a pyridine scaffold. organic-chemistry.orgresearchgate.net
For substrates like this compound, the iodo group serves as an excellent leaving group for the Suzuki coupling. The reactivity order for halides in Suzuki reactions is generally I > Br > OTf >> Cl, making the C-I bond at the 6-position of the pyridine ring highly susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in the catalytic cycle. This high reactivity allows for coupling reactions to proceed under relatively mild conditions, often with high efficiency.
A typical Suzuki coupling involves a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand to stabilize the palladium catalyst, and a base. preprints.org The base is crucial for activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org The choice of ligand, base, and solvent can significantly impact the reaction's success, and various systems have been optimized for coupling with halopyridines. For instance, the development of bulky, electron-rich phosphine ligands has helped to address challenges associated with the coupling of 2-halopyridines, often referred to as the "2-pyridyl problem," which arises from the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst. nih.gov
Microwave-assisted synthesis has emerged as a powerful technique to accelerate Suzuki reactions, often leading to reduced reaction times and improved yields. mdpi.comtandfonline.com Research on analogs such as 6-bromo-imidazo[1,2-a]pyridine-2-carboxamide has demonstrated that palladium-catalyzed Suzuki coupling under microwave irradiation is an efficient method for introducing aryl groups onto the pyridine ring. tandfonline.com This methodology is directly applicable to this compound, given the higher reactivity of the iodo-substituent.
The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups. A study on the synthesis of a Nav1.8 sodium channel modulator involved a key Suzuki-Miyaura coupling between a substituted phenylboronic acid and a methyl 6-amino-5-bromopyridine-2-carboxylate, highlighting the reaction's utility in constructing complex, biologically active molecules. researchgate.net
| Halopyridine Intermediate | Boron Reagent | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 6-Bromo-imidazo[1,2-a]pyridine-2-carboxamide analog | Arylboronic acids | Pd Catalyst, Base | Microwave | 6-Aryl-imidazo[1,2-a]pyridine-2-carboxamide | tandfonline.com |
| Methyl 6-amino-5-bromopyridine-2-carboxylate | 2,4,5-Trichlorophenylboronic acid | Pd(t-Bu₃P)₂, KF | THF, Water, RT | Methyl 6-amino-5-arylpyridine-2-carboxylate | researchgate.net |
| Aryl Halides (General) | Arylboronic acids | Pd₂(dba)₃, P(t-Bu)₃ | Room Temp | Biaryls | organic-chemistry.org |
| 2- and 3-Halopyridines | Phenylboronic acid | Pd(OAc)₂, Benzimidazolium Salt, K₂CO₃ | Microwave | Phenylpyridines | mdpi.com |
| 6-Substituted 2-Pyridyl-trifluoroborates | Aryl Halides | Pd Catalyst, Electron-rich/Bulky Ligand | - | 2,6-Disubstituted Pyridines | nih.gov |
Spectroscopic and Structural Characterization of 6 Iodopyridine 2 Carboxamide
Advanced Spectroscopic Techniques for Elucidation
Spectroscopy is fundamental to the characterization of 6-Iodopyridine-2-carboxamide, with each technique probing different aspects of the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. Since nuclei like ¹H and ¹³C have a quantum mechanical property called spin, they can exist in different magnetic states when placed in a strong magnetic field. hw.ac.uk The absorption of radiofrequency energy causes transitions between these states, and the resulting spectrum provides detailed information about the chemical environment of each nucleus. hw.ac.uk
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amide group. The pyridine ring has three non-equivalent protons, which would appear in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns (couplings) would confirm their relative positions. The two protons of the primary amide (-CONH₂) would typically appear as a broad signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 7.0 - 8.5 | Aromatic protons (3H) on the pyridine ring |
| ¹H | 6.5 - 8.0 | Amide protons (-NH₂) (2H), often a broad signal |
| ¹³C | 160 - 170 | Carbonyl carbon (C=O) of the amide group |
Note: These are generalized predictions. Actual values can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, measure the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mdpi.com Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the functional groups present in a compound. mdpi.comlibretexts.org
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The primary amide group is particularly IR-active, showing characteristic N-H stretching vibrations, a strong C=O (carbonyl) stretching band (Amide I band), and an N-H bending vibration (Amide II band). The pyridine ring will also exhibit characteristic C-H and C=C/C=N stretching vibrations.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amide (-NH₂) | 3100 - 3500 | Medium-Strong, often two bands |
| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | Carbonyl (-C=O) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1580 - 1650 | Medium-Strong |
| C=C, C=N Stretch | Aromatic (Pyridine) | 1400 - 1600 | Medium-Variable |
Data derived from standard IR correlation tables and spectra of similar compounds like pyridine dicarboxylic acid and 6-bromopyridine-2-carboxamide. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as aromatic rings and carbonyl groups. uou.ac.in The absorption of UV energy by organic molecules is restricted to certain functional groups (chromophores) that contain valence electrons of low excitation energy. libretexts.orgusp.br
In this compound, the conjugated system of the pyridine ring and the carbonyl group of the carboxamide function as a chromophore. The expected electronic transitions are primarily π → π* and n → π. libretexts.org The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity absorptions. usp.br The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital and are generally weaker. usp.br The specific wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). scienceready.com.au It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. scienceready.com.aulibretexts.org
For this compound (C₆H₅IN₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 247.96 g/mol ). The high-resolution mass spectrum would provide the exact mass, confirming the elemental formula. Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or the iodine atom. The analysis of these fragment ions helps to piece together the molecular structure. scienceready.com.aulibretexts.org
Table 3: Potential Fragments in the Mass Spectrum of this compound
| Fragment | Description | Expected m/z |
|---|---|---|
| [C₆H₅IN₂O]⁺ | Molecular Ion (M⁺) | ~248 |
| [C₅H₃IN]⁺ | Loss of -CONH₂ and H | ~204 |
| [C₆H₅N₂O]⁺ | Loss of Iodine radical | ~121 |
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of a sample. eag.com Samples are introduced into an argon plasma, which reaches temperatures of approximately 9000 K. eag.com At these temperatures, atoms are excited and emit light at characteristic wavelengths for each element. By measuring the intensity of the emitted light, a quantitative analysis of the elemental content can be performed. epa.ieumn.edu
While not used for elucidating the organic structure itself, ICP-OES is invaluable for verifying the elemental purity of a sample of this compound. It can be used to accurately quantify the concentration of iodine and detect trace metal impurities that might be present from the synthesis process. thermofisher.com This ensures the elemental composition matches the theoretical values for the compound's formula, C₆H₅IN₂O.
Crystallographic Analysis and Solid-State Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. iucr.orgresearchgate.net
For this compound, a crystallographic analysis would reveal the planarity of the pyridine ring and the conformation of the carboxamide substituent. Crucially, it would provide insight into the supramolecular architecture—the way molecules pack together in the crystal lattice. researchgate.netcardiff.ac.uk Key interactions expected to govern the solid-state structure include:
Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules of this compound would form hydrogen-bonded dimers or extended chains in the solid state. rsc.org
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming noncovalent interactions with electron-donating atoms like the nitrogen or oxygen of a neighboring molecule. This type of interaction is a significant force in directing crystal packing for halogenated compounds.
A detailed crystallographic study would quantify these interactions, providing a complete picture of the compound's solid-state architecture. researchgate.net
Analysis of Intermolecular Hydrogen Bonding Networks (e.g., N-H...N, R22(8) rings, C11 chains)
The analysis of intermolecular interactions, particularly hydrogen bonding, is critical to understanding the supramolecular assembly of crystalline solids. In many pyridine carboxamide structures, characteristic hydrogen bonding motifs are observed. These often include the formation of dimeric structures through N-H···O hydrogen bonds, leading to graph-set motifs like R22(8) rings. Furthermore, catemeric interactions can lead to the formation of chains, such as C11 chains. The presence of the pyridine nitrogen atom also allows for potential N-H···N hydrogen bonds, further influencing the crystal packing. Without experimental crystal structure data for this compound, a specific analysis of its hydrogen bonding network remains speculative.
π-π Stacking Interactions and Other Non-Covalent Interactions
The aromatic nature of the pyridine ring in this compound suggests the likelihood of π-π stacking interactions playing a role in its crystal packing. The strength and geometry of these interactions, such as face-to-face or offset stacking, are influenced by the electronic nature of the substituents. The iodine atom, being a large and polarizable halogen, could also participate in other non-covalent interactions, such as halogen bonding (C-I···O or C-I···N). Studies on similar halogenated aromatic compounds have shown that these interactions can be significant in directing the crystal architecture. However, without crystallographic data, the specific nature and extent of these interactions in this compound cannot be determined.
Thermal Characterization Methods (e.g., TG/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard techniques used to evaluate the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DTA measures the temperature difference between a sample and a reference, revealing information about phase transitions such as melting, crystallization, and decomposition, and whether these processes are endothermic or exothermic. While general principles of TG/DTA are well-established, no specific thermograms or thermal stability data for this compound have been reported in the literature.
Reactivity and Chemical Transformations of 6 Iodopyridine 2 Carboxamide
Reactivity of the Carboxamide Functionality
Cyclization Reactions Involving Amide Groups
The amide group of 6-iodopyridine-2-carboxamide can participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are often promoted by the presence of a reactive substituent, such as the iodo group at the 6-position, which can act as a leaving group or a site for metal-catalyzed cross-coupling reactions that precede cyclization.
Intramolecular cyclization reactions are a key transformation for this compound. For instance, base-promoted intramolecular cyclization can lead to the formation of either a four-membered β-lactam ring or a six-membered diketopiperazine, with the outcome often dependent on the reaction conditions and the substitution pattern of the starting material. researchgate.net The relative acidity of the amide proton and the α-carbon hydrogen atoms plays a crucial role in determining the cyclization pathway. researchgate.net
Gold-catalyzed cycloisomerization represents another important class of reactions. For example, N-propargylindole-2-carboxamides can undergo AuCl₃-catalyzed cycloisomerization to yield β-carbolinones. acs.org In a related context, the amide carbonyl group can act as a nucleophile, attacking a gold-activated alkyne, which can lead to the formation of oxazole (B20620) derivatives. acs.org
Mercury(II) salts are also known to mediate cyclization reactions of unsaturated amides. beilstein-journals.orgnih.gov For instance, the cyclization of certain amide derivatives induced by Hg(OAc)₂ can lead to the formation of piperidine-based structures. beilstein-journals.orgnih.gov The stereochemical outcome of these reactions, yielding either cis- or trans-isomers, is often influenced by the ring size being formed. beilstein-journals.orgnih.gov
Furthermore, the amide group can be involved in tandem reactions that combine cyclization with other transformations. A notable example is the one-pot tandem cyclization/bromination of α-bromoketones with 2-aminopyridines to form 3-bromoimidazopyridines. rsc.org In some cases, the formation of an initial intermediate, such as an Ortoleva-King type intermediate, is followed by intramolecular cyclization to yield the final heterocyclic product. acs.org
The following table summarizes some of the cyclization reactions involving amide groups that are conceptually related to the reactivity of this compound:
| Reaction Type | Catalyst/Reagent | Product Type | Ref. |
| Base-promoted intramolecular cyclization | Base (e.g., KOH, NaOH) | β-lactam or Diketopiperazine | researchgate.net |
| Gold-catalyzed cycloisomerization | AuCl₃ | β-carbolinones | acs.org |
| Mercury-mediated cyclization | Hg(OAc)₂ | Piperidine derivatives | beilstein-journals.orgnih.gov |
| Tandem cyclization/bromination | TBHP | 3-Bromoimidazopyridines | rsc.org |
| Intramolecular radical cyclization | Triethylborane | Alkylidene piperidines | mdpi.com |
| Intramolecular hydroamination/cyclization | Acid | Piperidines | mdpi.com |
Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents: the electron-withdrawing iodo group and the carboxamide group. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which makes the ring electron-deficient and generally less reactive towards electrophilic substitution compared to benzene. wikipedia.org
The presence of additional electron-withdrawing groups, such as the iodo and carboxamide substituents, further deactivates the pyridine ring towards electrophilic attack. The iodo group, while being the least electronegative of the halogens, still exerts an electron-withdrawing inductive effect. The carboxamide group is also deactivating due to the resonance and inductive effects of the carbonyl group. This reduced electron density at the carbon atoms of the pyridine ring makes electrophilic substitution reactions challenging. wikipedia.org
Conversely, the electron-deficient nature of the pyridine ring, enhanced by the substituents, makes it more susceptible to nucleophilic aromatic substitution (SNAr). The iodo group at the 6-position is a good leaving group, facilitating nucleophilic attack at this position. The rate of SNAr reactions is generally faster for pyridines bearing electron-withdrawing groups.
The electrophilicity and nucleophilicity of chemical species can be quantified using various theoretical scales. researchgate.net In the context of substituted pyridines, electron-donating groups increase the electron density on the ring, enhancing its nucleophilicity and basicity, while electron-withdrawing groups decrease the electron density, increasing its electrophilicity and acidity. mdpi.comacs.org For instance, studies on substituted [bis(pyridine)iodine]⁺ complexes have shown that electron-donating substituents on the pyridine ring stabilize the [N···I···N]⁺ bond, while electron-withdrawing groups reduce its stability, which in turn can modulate the reactivity of the complex. acs.org
It is also important to consider the reactivity of the pyridine nitrogen atom itself. The lone pair of electrons on the nitrogen makes it a nucleophilic and basic site. It readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org This quaternization of the nitrogen atom further increases the electron-deficiency of the pyridine ring, enhancing its reactivity towards nucleophiles.
The following table summarizes the expected influence of the substituents on the reactivity of the pyridine ring in this compound:
| Position | Substituent | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |
| 1 | Nitrogen | Electron-withdrawing | Deactivating | Activating |
| 2 | Carboxamide | Electron-withdrawing | Deactivating | Activating |
| 6 | Iodine | Electron-withdrawing (inductive) | Deactivating | Activating (as a leaving group) |
The distinct electronic nature and positioning of the substituents on the this compound ring allow for site-specific functionalization. The presence of the iodo group at the 6-position provides a primary handle for a variety of cross-coupling reactions.
Functionalization at the C-6 Position:
The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles at the C-6 position. Furthermore, the iodo group is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-6 position with high selectivity.
Functionalization at Other Positions:
In contrast, nucleophilic attack at positions other than C-6 is less favorable unless activated by other means. For instance, in some substituted pyridines, direct C-H functionalization can be achieved. The Minisci reaction, for example, allows for the introduction of alkyl radicals onto electron-deficient pyridine rings, often with a preference for the C-2 and C-4 positions. nih.gov The development of blocking groups can be used to direct this type of functionalization to a specific site. nih.gov
The synthesis of 2,4-difunctionalized pyridines can sometimes be achieved by a sequence of reactions, for example, a Minisci reaction followed by another functionalization step like carbamoylation or cyanation. nih.gov The ability to selectively functionalize different positions on the pyridine ring is crucial for the synthesis of complex molecules with desired properties. acs.org
The table below outlines potential site-specific functionalization reactions for this compound:
| Position | Reaction Type | Reagents/Catalysts | Potential Products | Ref. |
| C-6 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Arylpyridine-2-carboxamides | researchgate.net |
| C-6 | Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | 6-Substituted-pyridine-2-carboxamides | acs.org |
| C-4 | Minisci-type Alkylation | Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 4-Alkyl-6-iodopyridine-2-carboxamides | nih.gov |
| C-2, C-4 | Radical Functionalization | Radical precursors | Functionalized pyridine derivatives | wikipedia.org |
| N-1 | Alkylation | Alkyl halides | Pyridinium salts | wikipedia.org |
Lack of Published Research Precludes Analysis of this compound Coordination Chemistry
A comprehensive review of scientific databases and chemical literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite the well-established and broad field of research into pyridine-carboxamide ligands and their metal complexes, no specific studies detailing the synthesis, ligand behavior, or structural characterization of complexes involving this compound appear to be publicly available.
The pyridine-carboxamide moiety is a well-regarded building block in coordination chemistry, known for its versatile binding capabilities. Typically, such ligands coordinate to metal ions through the nitrogen atom of the pyridine ring and either the oxygen or, following deprotonation, the nitrogen atom of the carboxamide group. This chelation can lead to the formation of stable five-membered rings with a central metal ion. Researchers have extensively incorporated this fragment into more complex, multidentate ligand architectures to create sophisticated coordination compounds with diverse properties.
Furthermore, the influence of substituents on the pyridine ring is a critical aspect of ligand design. Halogen substituents, for instance, are known to exert significant electronic and steric effects that modulate the coordination behavior of the ligand. An iodine atom, such as the one specified at the 6-position of the pyridine ring in the subject compound, would be expected to introduce strong electron-withdrawing effects and considerable steric bulk. These factors would invariably influence the ligand's field strength, the stability of the resulting metal complexes, and the coordination geometry around the metal center.
As no such studies on this compound have been found, the detailed analysis requested for the specific subsections of its coordination chemistry cannot be provided at this time. The scientific community has yet to publish research on this particular ligand, leaving its coordination behavior and the structures of its potential metal complexes uncharted territory.
Coordination Chemistry of 6 Iodopyridine 2 Carboxamide Scaffolds
Synthesis and Characterization of Metal Complexes
Spectroscopic Characterization of Metal Complexes
The characterization of metal complexes derived from 6-iodopyridine-2-carboxamide and related scaffolds relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and geometry. uga.edu These methods provide detailed insights into the coordination environment around the metal center.
Common spectroscopic methods employed include:
Infrared (IR) Spectroscopy : This technique is crucial for identifying the coordination modes of the ligand. A shift in the vibrational frequencies of the amide C=O (carbonyl) and N-H groups upon complexation provides direct evidence of their involvement in bonding to the metal ion. researchgate.net For instance, a shift of the amide carbonyl band to a lower frequency in the complex's spectrum compared to the free ligand confirms the coordination of the carbonyl oxygen atom to the metal. researchgate.net Furthermore, new bands appearing at lower frequencies (typically in the 400-600 cm⁻¹ range) can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, further confirming the formation of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) or Cd(II). researchgate.netcyberleninka.ru Changes in the chemical shifts of the pyridine (B92270) ring protons and the amide proton upon coordination indicate the binding of the ligand to the metal center.
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the metal complexes provide information about the geometry around the metal ion. The d-d transitions observed are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.netcyberleninka.ru For example, the number and position of absorption bands in the UV-Vis spectrum of a Co(II) complex can help distinguish between an octahedral or tetrahedral geometry. neliti.com
Mass Spectrometry (MS) : ESI-Mass spectrometry is frequently used to confirm the composition and stoichiometry of the metal complexes, verifying the metal-to-ligand ratio. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II) or Ni(II), EPR spectroscopy is a powerful tool. researchgate.net The EPR parameters, like the g-values (g‖ and g⊥), can provide detailed information about the electronic structure and the symmetry of the coordination sphere. For example, a g‖ value greater than the g⊥ value in a Cu(II) complex can suggest a distorted tetrahedral or square pyramidal structure. researchgate.net
A summary of typical spectroscopic data for related pyridine-carboxamide metal complexes is presented below.
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of the amide oxygen to the metal center. | researchgate.net |
| IR Spectroscopy | New bands in the 400-600 cm⁻¹ region | Formation of M-O and M-N bonds. | researchgate.net |
| UV-Vis Spectroscopy | Specific d-d transition bands | Indication of the coordination geometry (e.g., octahedral, tetrahedral). | researchgate.netcyberleninka.ru |
| EPR Spectroscopy | Anisotropic g-values (g‖ > g⊥) | Distorted tetrahedral or square-pyramidal geometry for Cu(II) complexes. | researchgate.net |
| Mass Spectrometry | Molecular ion peak corresponding to [MLn]⁺ | Confirmation of complex stoichiometry. | researchgate.net |
Magnetic Susceptibility Studies of Metal Complexes
Magnetic susceptibility measurements are a fundamental tool for characterizing transition metal complexes, providing direct insight into the number of unpaired electrons in the metal's d-orbitals. libretexts.org This information is critical for determining the spin state (high-spin or low-spin) and, by extension, the electronic configuration and coordination geometry of the metal center. libretexts.org Substances with unpaired electrons are paramagnetic and are attracted to a magnetic field, whereas those with no unpaired electrons are diamagnetic and are slightly repelled by it. libretexts.org
For complexes involving this compound and similar ligands, magnetic moments are measured over a range of temperatures to understand their magnetic behavior.
Determining Spin State : The measured magnetic moment can confirm the spin state of the metal ion. For example, high-spin octahedral Co(II) (d⁷) complexes are expected to have three unpaired electrons and exhibit magnetic moments in the range of 4.6–5.3 Bohr Magnetons (B.M.) due to a significant orbital contribution. neliti.com In contrast, low-spin Co(II) complexes would have a much lower magnetic moment. neliti.com
Identifying Magnetic Exchange Interactions : In polynuclear complexes or crystal lattices with close metal-metal contacts, magnetic susceptibility data can reveal magnetic exchange interactions between adjacent metal centers. For instance, studies on trans-bis(2-iodopyridine)dihalocopper(II) complexes revealed antiferromagnetic exchange along a chain structure, where the magnetic moments of adjacent copper ions align in opposite directions. rsc.org
Single-Molecule Magnets (SMMs) : For certain mononuclear complexes, particularly of Co(II), alternating current (AC) susceptibility measurements can reveal slow relaxation of magnetization under an applied magnetic field. researchgate.net This behavior is characteristic of Single-Ion Magnets (SIMs), a class of SMMs, and is dependent on the magnetic anisotropy of the complex. researchgate.net The data can be used to determine parameters such as the zero-field splitting (D) and the energy barrier for magnetization reorientation. researchgate.net
| Complex Type | Metal Ion | Typical Magnetic Moment (B.M.) | Magnetic Behavior | Reference |
|---|---|---|---|---|
| High-Spin Octahedral | Co(II) | 4.6 - 5.3 | Paramagnetic | neliti.com |
| trans-bis(2-iodopyridine)dihalocopper(II) | Cu(II) | Not specified | Antiferromagnetic coupling | rsc.org |
| Mononuclear Complex | Co(II) | Not specified | Field-induced Single-Ion Magnet | researchgate.net |
| High-Spin Octahedral | Ni(II) | 2.9 - 3.2 | Paramagnetic | researchgate.net |
Applications of Metal-Carboxamide Complexes in Catalysis and Sensing
Scaffolds based on pyridine-2,6-dicarboxamide, a structure closely related to this compound, have demonstrated significant utility in diverse chemical applications. researchgate.net Their ability to form stable pincer-type complexes, stabilize metals in various oxidation states, and create specific binding cavities makes them highly versatile in coordination chemistry. researchgate.netmdpi.com These features underpin their roles in catalysis, biomimicry, and chemical sensing. researchgate.net
Catalytic Organic Transformations
The well-defined coordination geometry imposed by pyridine-carboxamide ligands makes their metal complexes effective catalysts for a variety of organic reactions. The "pincer" arrangement often enhances catalyst stability and selectivity.
Hydrogenation and Dehydrogenation : Pincer-type metal complexes are known to catalyze reactions such as the hydrogenation of ketones and carbon dioxide, as well as the dehydrogenation of alcohols and alkanes. google.comnih.gov
Hydrosilylation and Hydroboration : Cobalt and nickel complexes featuring pyridine-diimine ligands, which are structurally analogous to pyridine-dicarboxamides, have been shown to be effective catalysts for the hydrosilylation of alkenes and alkynes. acs.orgnih.gov These reactions are fundamental in the synthesis of organosilicon compounds. Similarly, cobalt complexes can catalyze the isomerization and subsequent hydroboration of alkenes. nih.gov
Cross-Coupling Reactions : Nickel and palladium complexes of phospho-amino pincer-type ligands are applicable to a wide variety of catalytic cross-coupling reactions. google.com
Amide and Ester Synthesis : Ruthenium and rhodium complexes with pincer ligands can catalyze the direct synthesis of amides from alcohols and amines, and esters from aldehydes and alcohols, via a dehydrogenative pathway. google.comnih.gov
Synthetic Modeling of Metalloenzyme Active Sites
The specific coordination environment provided by ligands is crucial for mimicking the function of metalloenzymes. Pyridine-carboxamide scaffolds offer a platform for designing synthetic models that replicate the structural and functional properties of enzyme active sites. uga.eduresearchgate.net
The tridentate binding mode of these ligands can resemble the coordination of amino acid residues, like histidine, to a metal center in an enzyme. nih.gov For example, a zinc complex with a tridentate pyrazole (B372694) ligand system has been used as a model to assess the metal-binding capabilities of potential inhibitors designed to mimic the tris(histidine) coordination environment found in many metalloenzymes. nih.gov Research in this area includes the rational design of models for enzymes involved in the activation of small molecules, such as superoxide (B77818) reductase. uga.edu These synthetic analogues allow for detailed study of reaction mechanisms and the electronic properties that confer specific reactivity to the natural enzyme systems. uga.edu
Sensing and Recognition of Analytes (e.g., Cations, Anions, Neutral Molecules)
Pyridine-2,6-dicarboxamide-based scaffolds are widely employed in the design of chemical sensors. researchgate.net Their utility stems from several key features, including the formation of a pre-organized pincer cavity upon metal binding, the ability to stabilize metal centers, and the ease with which functional groups, such as fluorophores, can be incorporated into the ligand framework. researchgate.net
The sensing mechanism often relies on a measurable change in the complex's physical properties, such as fluorescence or UV-Vis absorbance, upon binding to a target analyte. nih.gov
Cation Sensing : The crown ether-like cavity formed by some macrocyclic derivatives can be highly selective for specific metal cations, leading to applications in detecting heavy metal ions like Cd(II) and Cu(II). researchgate.net
Anion Sensing : The amide N-H groups can act as hydrogen bond donors, enabling the recognition and sensing of various anions, including halides and phosphates. researchgate.net
Neutral Molecule Sensing : These scaffolds have also been used to detect small neutral molecules. researchgate.net
Fluorescence Sensing : A common strategy involves creating a sensor where the complex's fluorescence is either "turned on" or "quenched" upon binding the analyte. This change can be due to mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the ligand and the analyte. nih.gov For example, lanthanide-based metal-organic frameworks have been used as luminescent sensors for antibiotics, where the fluorescence is quenched upon analyte binding. nih.gov
Stabilization of Reactive Species
The robust chelating ability of pyridine-carboxamide ligands enables them to stabilize metal ions in unusual or highly reactive states. researchgate.net This includes the stabilization of coordinatively unsaturated intermediates or metals in low oxidation states that would otherwise be transient. le.ac.uk
The ligand framework can provide both steric bulk and favorable electronic properties to protect a reactive metal center. This principle has been used in the development of low-oxidation-state chemistry for alkaline earth metals, where bulky ligands are essential for isolating and characterizing these highly reactive species. le.ac.uk Furthermore, the coordination of a ligand can modulate the reactivity of the system; for instance, N-coordination to an amide can disrupt its natural resonance, activating the otherwise stable amide bond towards cleavage. researchgate.net This demonstrates how a ligand can stabilize a high-energy configuration of a functional group, making it accessible for further reactions. This stabilizing capacity is crucial for designing novel catalysts and materials with unique electronic properties.
Theoretical and Computational Studies of 6 Iodopyridine 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be challenging to measure experimentally. For 6-Iodopyridine-2-carboxamide, these methods illuminate its intrinsic electronic nature and structural characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound. google.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net
Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures. Specific values for the title compound require dedicated computational analysis.
| Parameter | Predicted Value | Significance |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Influences halogen bonding potential and reactivity. |
| C=O Bond Length | ~1.23 Å | Typical double bond character, key for hydrogen bonding. |
| N-H Bond Length | ~1.01 Å | Donor site for strong intermolecular hydrogen bonds. |
| C-N (Amide) Bond Length | ~1.35 Å | Partial double bond character due to resonance. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. proquest.comnist.gov The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.com A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. schrodinger.com
In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely centered on the electron-deficient pyridine ring and the carbonyl group of the carboxamide, which acts as an electron-withdrawing group. The charge transfer from the HOMO to the LUMO upon electronic excitation represents a π-π* transition. schrodinger.com DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the HOMO-LUMO gap and other reactivity descriptors. proquest.comrasayanjournal.co.in
Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis (Illustrative) Note: Values are conceptual and depend on the specific level of theory and basis set used in calculations.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to the electron-donating ability. |
| LUMO Energy (ELUMO) | - | Relates to the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
DFT calculations are also a powerful tool for predicting spectroscopic properties. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. nih.gov This is particularly useful for assigning complex spectra and confirming molecular structures. For this compound, predicted shifts would help assign protons and carbons on the pyridine ring, distinguishing them based on their electronic environment influenced by the iodine and carboxamide groups. arxiv.org
Similarly, by calculating the second derivatives of energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net These calculations help in assigning specific vibrational modes, such as the characteristic N-H and C=O stretching frequencies of the amide group, and the various ring stretching and bending modes of the pyridine core. nih.gov Comparing computed spectra with experimental data provides a robust method for structural verification. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (asymmetric) | 3400-3500 | Stretching of the amide N-H bonds. |
| N-H Stretch (symmetric) | 3300-3400 | Stretching of the amide N-H bonds. |
| C-H Stretch (aromatic) | 3000-3100 | Stretching of C-H bonds on the pyridine ring. |
| C=O Stretch (Amide I) | 1670-1700 | Primarily the carbonyl group stretching. |
| N-H Bend (Amide II) | 1590-1620 | Bending motion of the N-H bond. |
| C=C, C=N Ring Stretch | 1400-1600 | Vibrations of the pyridine ring framework. |
Molecular Interactions and Packing Analysis
Understanding how individual molecules of this compound interact with each other is key to explaining its solid-state properties, such as crystal structure and stability. Computational tools provide a visual and quantitative analysis of these non-covalent interactions. mdpi.comias.ac.in
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. proquest.comresearchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside is mapped onto it. This allows for the identification of regions involved in different types of contacts, such as hydrogen bonds and van der Waals interactions. mdpi.com
For this compound, the Hirshfeld surface would highlight several key interactions:
Hydrogen Bonds: Strong N-H···O hydrogen bonds involving the amide group are expected to be prominent, appearing as distinct red spots on the dnorm map. These are crucial in forming chains or sheets in the crystal lattice. researchgate.net
Halogen Bonds: The iodine atom can act as a halogen bond donor, potentially forming C-I···N or C-I···O interactions with neighboring molecules. acs.org These directional interactions can significantly influence crystal packing.
H···H Contacts: As with most organic molecules, contacts between hydrogen atoms will constitute a large portion of the surface area, representing weaker van der Waals forces. mdpi.com
π-π Stacking: The aromatic pyridine rings may stack on top of each other, indicated by characteristic features on the shape index and curvedness maps of the Hirshfeld surface. researchgate.netmdpi.com
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Data is based on analyses of structurally similar halogenated pyridine compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) and is illustrative for the title compound. researchgate.net
| Contact Type | Percentage Contribution (%) | Description of Interaction |
|---|---|---|
| H···H | ~20-40% | General van der Waals forces. |
| H···I / I···H | ~15-30% | Combines weak hydrogen bonds and halogen contacts. |
| H···C / C···H | ~10-25% | Indicates C-H···π interactions. |
| O···H / H···O | ~5-15% | Primarily represents N-H···O hydrogen bonds. |
| C···C | ~5-10% | Corresponds to π-π stacking interactions. |
In the crystal structure of this compound, the energy framework would likely reveal a packing arrangement dominated by two main forces:
Electrostatic Energy: This component is primarily driven by the strong N-H···O hydrogen bonds formed by the carboxamide groups. These interactions create a robust, energetically favorable scaffold, often appearing as thick cylinders in the framework visualization. nih.gov
Dispersion Energy: This component arises from van der Waals forces. Due to the large, polarizable iodine atom and the aromatic system, dispersion forces are expected to make a significant contribution to the total lattice energy, stabilizing the π-π stacking and other contacts. researchgate.netnih.gov
By quantifying these energies, this analysis reveals the hierarchy of interactions that direct the crystal packing, explaining the supramolecular architecture of solid this compound. rasayanjournal.co.inresearchgate.net
Advanced Modeling Techniques
The pyridine-2-carboxamide scaffold is a well-established chelating ligand in coordination chemistry, capable of binding to a variety of metal ions. Molecular modeling, particularly with DFT, is a crucial tool for predicting the geometry, stability, and electronic properties of the resulting metal complexes. nih.govresearchgate.net
The presence of the iodine atom at the 6-position of the pyridine ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes. Theoretical calculations can quantify this effect by analyzing the molecular orbitals and charge distribution of both the free ligand and the complex.
Table 2: Predicted Coordination Geometries of Pyridine-Carboxamide Type Ligands with Various Metal Ions from DFT Studies
| Ligand | Metal Ion | Predicted Geometry |
| Pyrazinamide | Zn(II) | Tetrahedral |
| Pyrazinamide | Ni(II) | Octahedral |
| Pyrazinamide | Cu(II) | Distorted Octahedral |
| Pyridine-2,6-dicarboxylic acid | Fe(III) | Distorted Octahedral |
Note: This table presents examples from computational studies on related ligands to illustrate the application of molecular modeling in predicting the structure of metal complexes.
In silico methods, such as molecular docking and molecular dynamics simulations, are powerful techniques for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These computational tools are fundamental in drug discovery and development for identifying potential therapeutic targets and understanding mechanisms of action. nih.govnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, the carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen can also accept a hydrogen bond. The aromatic ring can participate in π-stacking and hydrophobic interactions. The iodine atom, in addition to its steric bulk, can engage in halogen bonding with electron-rich residues in a binding pocket. acs.org
Studies on other pyridine and carboxamide derivatives have successfully used molecular docking to predict their binding modes. For example, derivatives of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide were docked against fibroblast growth factor 1, with the results showing low binding energies and good affinity towards the active site. researchgate.net Similarly, docking studies of pyrimidine (B1678525) and pyridine amide derivatives against cholinesterases have proposed possible binding modes within the enzyme's active site. nih.gov
Table 3: Common Molecular Interactions Predicted by In Silico Methods for Pyridine-Carboxamide Scaffolds
| Interaction Type | Functional Group Involved | Potential Interacting Residues |
| Hydrogen Bonding | Carboxamide (N-H, C=O), Pyridine (N) | Asp, Glu, Ser, Thr, His, Asn, Gln |
| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |
| Halogen Bonding | Iodine | Carbonyl oxygen, electron-rich aromatic rings |
| Hydrophobic Interactions | Pyridine Ring | Ala, Val, Leu, Ile, Met |
Note: This table outlines the types of interactions that would be analyzed in an in silico study of this compound based on its structural features and findings from related molecules.
Advanced Applications of 6 Iodopyridine 2 Carboxamide Beyond Synthesis
Utility as a Versatile Synthetic Building Block
The presence of a reactive iodine atom and a versatile carboxamide group makes 6-Iodopyridine-2-carboxamide a valuable precursor and intermediate in organic synthesis. cymitquimica.com The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in various cross-coupling reactions, which are fundamental for constructing complex molecular frameworks. chemimpex.commdpi.com
Precursor for Complex Molecular Architectures
This compound serves as a foundational unit for building intricate molecular structures, particularly complex heterocyclic systems. The reactivity of the iodo-group allows for its substitution, enabling the connection of the pyridine (B92270) core to other molecular fragments. This is particularly evident in the synthesis of fused bicyclic systems.
A prime example is its use as a precursor for creating substituted imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological interest. mdpi.com In these syntheses, the 6-iodo derivative of the pyridine ring is crucial for introducing a carboxamide moiety through palladium-catalyzed aminocarbonylation reactions. mdpi.com This transformation directly converts the iodo-group into the desired amide, demonstrating the compound's role as a key intermediate that gets incorporated into the final, more complex architecture. mdpi.com The ability to participate in such sophisticated, metal-catalyzed reactions underscores its importance as a starting point for molecules that would be difficult to synthesize otherwise. chemimpex.comnih.gov
Intermediate in Multi-Step Organic Syntheses
In longer, multi-step synthetic pathways, this compound functions as a critical intermediate. smolecule.comgoogle.com Its structure is often assembled and then modified in subsequent steps to achieve the final target molecule. The synthesis of its close analogue, 6-bromopyridine-2-carboxamide, is achieved by treating the corresponding carboxylic acid with thionyl chloride and then ammonium (B1175870) hydroxide (B78521), a standard and efficient method likely applicable to the iodo-variant. nih.gov
Once formed, this intermediate can undergo a variety of transformations. The iodo-substituent is particularly amenable to palladium-catalyzed coupling reactions like the Suzuki or Negishi reactions, allowing for the introduction of new aryl or alkyl groups at the 6-position of the pyridine ring. mdpi.comsigmaaldrich.com For instance, research on related iodo-heteroaromatic substrates shows that the iodo-functionality adjacent to the ring's nitrogen atom is readily converted to the corresponding carboxamide in high yields. researchgate.net This reactivity makes it an essential stepping stone, where the "iodo" part of the molecule is strategically replaced to build up molecular complexity step-by-step. researchgate.net
Table 1: Representative Synthetic Transformations
| Starting Material | Reaction Type | Product Class | Significance | Reference(s) |
|---|---|---|---|---|
| 6-Iodo-imidazo[1,2-a]pyridine | Pd-catalysed Aminocarbonylation | Imidazo[1,2-a]pyridine-6-carboxamide | Direct conversion of the iodo-group to a carboxamide in a complex heterocyclic system. | mdpi.com |
| 2-Iodopyridine (B156620) | Aminocarbonylation | Pyridine-2-carboxamide | Demonstrates high reactivity of iodo-pyridines in forming carboxamides. | researchgate.net |
| 6-Bromopyridine-2-carboxylic acid | Amidation | 6-Bromopyridine-2-carboxamide | Standard synthesis route applicable to the iodo-analogue. | nih.gov |
Applications in Materials Science
The structural characteristics of this compound suggest significant potential for its use in materials science, particularly in the design of functional organic materials and nanomaterials. chemimpex.com This potential stems from its ability to engage in both strong covalent bonds through coupling reactions and weaker, directional intermolecular forces like hydrogen and halogen bonding. rsc.org
Contribution to Functional Materials Development
While direct applications are emerging, the utility of closely related pyridine derivatives points to the potential of this compound in creating functional materials. evitachem.com For example, 2-bromo-6-iodopyridine (B1338975) is utilized in the development of materials such as conductive polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the pyridine ring are key. chemimpex.com The pyridine-carboxamide scaffold itself is a well-established component in the design of functional materials due to its defined geometry and ability to form predictable supramolecular assemblies. researchgate.net
The carboxamide group can form strong N-H···O hydrogen bonds, which are instrumental in directing the self-assembly of molecules into well-ordered, solid-state architectures. nih.govrsc.org Furthermore, the iodine atom can participate in halogen bonding, a directional non-covalent interaction with electronegative atoms like oxygen or nitrogen, which can be exploited in crystal engineering to control molecular packing and, consequently, the material's bulk properties. rsc.org
Incorporation into Nanomaterials (e.g., via Coordination Chemistry)
The pyridine-carboxamide unit is an excellent ligand for coordinating with metal ions, making this compound a promising candidate for constructing nanomaterials like metal-organic frameworks (MOFs) or discrete coordination complexes. researchgate.net The nitrogen atom of the pyridine ring and the oxygen or nitrogen of the amide group can act as a bidentate chelating agent, binding to a metal center. rsc.org
This coordination ability is the foundation for creating highly structured, porous materials. Pyridyl-selenium compounds, which share the pyridyl building block, are noted as excellent components for nanomaterials and MOFs. researchgate.net By extension, this compound could be incorporated into such structures. The iodo-group could either be retained as a functional handle for post-synthesis modification or be replaced prior to coordination to build more complex, multidentate ligands designed to assemble into specific nano-architectures. chemimpex.com The formation of nanomaterials often relies on the self-assembly of molecular components, a process that can be guided by the coordination and hydrogen-bonding capabilities inherent to this molecule. researchgate.net
Catalytic Applications (Direct Use or as Ligand Precursor)
In the realm of catalysis, this compound is valuable not as a direct catalyst, but as a precursor for designing sophisticated ligands for metal-catalyzed reactions. hidenanalytical.com The ligand's structure is paramount in determining the activity and selectivity of a metal catalyst, and this compound provides an ideal scaffold for creating tailored ligands. netascientific.com
The pyridine-2,6-dicarboxamide scaffold, a close relative, is renowned for its role in coordination chemistry and its ability to form stable complexes that can perform catalytic organic transformations. researchgate.net The pyridine-carboxamide fragment can chelate to a metal ion, creating a stable complex. The true versatility of this compound lies in the ability to modify it further. The iodo group can be functionalized through cross-coupling reactions to introduce additional donor atoms, transforming the simple bidentate ligand into a more complex pincer-type or multidentate ligand. rsc.org
For example, research on iridium-based water oxidation catalysts has utilized pyridine-carboxylate ligands to support the active metal center. acs.org These studies show that the pyridine-based ligand is essential for catalytic activity. acs.org Therefore, this compound can serve as a starting point for developing new ligands for a wide array of catalytic processes, from oxidation reactions to cross-coupling transformations. chemicalbook.com
Role in Transition Metal Catalysis
The this compound scaffold is a significant substrate in transition metal catalysis, primarily due to the presence of two key functional groups: the iodine atom and the picolinamide (B142947) (pyridine-2-carboxamide) moiety. The carbon-iodine bond is a classic reactive site for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.com The picolinamide group, in turn, can function as a directing group, influencing the regioselectivity of catalytic C-H functionalization reactions. organic-chemistry.org
Palladium-catalyzed reactions, such as aminocarbonylation, are a prime example of the utility of iodo-substituted heterocycles like this compound. In these processes, the C-I bond readily undergoes oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle. Research on structurally similar iodo-heterocycles, such as 6-iodoimidazo[1,2-a]pyridine, has demonstrated that these substrates are efficiently converted into valuable amide or α-ketoamide products. mdpi.com The reaction outcome is highly dependent on the specific conditions, particularly the pressure of carbon monoxide and the choice of base and solvent. mdpi.com For instance, higher CO pressures tend to favor the formation of α-ketoamides through a double carbonylation mechanism. mdpi.comresearchgate.net
The proximity of the pyridine nitrogen to the reacting iodo-substituent can also exert a significant electronic effect, potentially influencing the reaction's chemoselectivity. In some cases, this proximity has been shown to prevent double carbonylation, leading exclusively to the formation of the simple amide product. researchgate.net This highlights the intricate interplay between the substrate's electronic properties and the catalytic system.
The picolinamide functional group itself is a well-established directing group in palladium-catalyzed C-H activation/functionalization reactions. organic-chemistry.org This bidentate coordinating moiety can chelate to the palladium center, positioning the catalyst to selectively activate a specific C-H bond within the substrate or a coupling partner. While the primary reactivity of this compound in cross-coupling is at the C-I bond, the directing group capability of the carboxamide could be harnessed in subsequent, or alternative, catalytic transformations. organic-chemistry.org
Below is a table summarizing typical conditions for palladium-catalyzed aminocarbonylation of related iodo-heterocyclic substrates, illustrating the potential reaction parameters for this compound.
| Substrate (Example) | Catalyst/Ligand | Base | Solvent | CO Pressure (bar) | Major Product Type | Reference |
| 6-Iodoimidazo[1,2-a]pyridine | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 30 | α-Ketoamide | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 1 | Amide | mdpi.com |
| 3,6-Diiodopyridazine | Pd(OAc)₂ / PPh₃ | DBU | Acetonitrile | 20 | Diamide | researchgate.net |
| Iodoquinoline | Pd(OAc)₂ / PPh₃ | DBU | Acetonitrile | 40 | α-Ketoamide | researchgate.net |
Photocatalytic Reactions
Beyond traditional transition metal catalysis, this compound is a candidate for advanced applications in photocatalytic reactions. Visible-light photoredox catalysis has become a powerful tool for generating reactive radical intermediates under exceptionally mild conditions. cardiff.ac.uk Aryl iodides, including iodopyridines, are common substrates in these transformations due to the relatively weak carbon-iodine bond, which can be cleaved via single-electron transfer (SET). acs.org
In a typical photocatalytic cycle relevant to this compound, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state. acs.orghepatochem.com This excited photocatalyst is a potent reductant and can transfer a single electron to the iodopyridine substrate. This process generates a pyridyl radical anion, which rapidly fragments, cleaving the C-I bond to release an iodide anion and a highly reactive pyridyl radical. hepatochem.com
This photogenerated radical is a versatile intermediate that can engage in a variety of bond-forming reactions. A prominent application is in dual catalytic systems that merge photoredox catalysis with nickel catalysis. cardiff.ac.ukhepatochem.com In such a system, the pyridyl radical derived from this compound can be trapped by a low-valent nickel complex. This organonickel species can then participate in cross-coupling reactions with a suitable partner, such as a carboxylic acid (via decarboxylation) or other nucleophiles, to form new C-C or C-heteroatom bonds. acs.orghepatochem.com
The choice of photocatalyst, nickel source, ligand, and base is crucial for achieving high efficiency and selectivity in these dual catalytic systems. hepatochem.com Studies on similar bromo- and iodopyridine substrates have shown that a wide range of reaction partners can be coupled using this strategy. acs.orghepatochem.com The mild, light-driven conditions tolerate a broad array of functional groups, offering a significant advantage over traditional, often high-temperature, cross-coupling methods.
The table below outlines representative conditions for dual nickel-photoredox cross-coupling reactions involving similar halopyridine substrates, which could be adapted for this compound.
| Halopyridine Substrate | Coupling Partner | Photocatalyst | Ni-Catalyst / Ligand | Base | Solvent | Reference |
| 2-Bromo-4-methoxypyridine | Tetrahydrofuran-2-carboxylic acid | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | NiCl₂-glyme / dtbbpy | DBU | DMA | hepatochem.com |
| 2-Iodopyridine | Piperidine / CO₂ | 4DPAPN | NiBr₂-glyme / dtbbpy | TMG | DMA | acs.org |
| 3-Iodopyridine | Piperidine / CO₂ | 4DPAPN | NiBr₂-glyme / dtbbpy | TMG | DMA | acs.org |
| 4-Iodopyridine | Piperidine / CO₂ | 4DPAPN | NiBr₂-glyme / dtbbpy | TMG | DMA | acs.org |
Future Research Directions
Exploration of Novel Synthetic Pathways for Derivatization
Future research will likely focus on developing more efficient and diverse synthetic routes to derivatize the 6-iodopyridine-2-carboxamide scaffold. While existing methods provide access to a range of analogs, the exploration of novel catalytic systems and reaction conditions is crucial for expanding the accessible chemical space. nih.gov
Key areas for investigation include:
Advanced Cross-Coupling Reactions: Developing new palladium- or copper-catalyzed cross-coupling reactions to introduce a wider variety of functional groups at the 6-position. mdpi.commdpi.com This could involve the use of novel ligands and catalysts to overcome the limitations of current systems, enabling the coupling of more complex and sterically demanding partners. mdpi.com
C-H Activation Strategies: Investigating direct C-H activation/functionalization at other positions on the pyridine (B92270) ring to create previously inaccessible derivatives. This approach offers a more atom-economical and step-efficient alternative to traditional multi-step syntheses. researchgate.net
A recent study demonstrated the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives using a palladium-catalyzed carbonylation of 6-iodo derivatives, highlighting the potential for innovative catalytic approaches. researchgate.netmdpi.com
Deeper Understanding of Structure-Reactivity Relationships
A more profound understanding of the relationship between the structure of this compound derivatives and their chemical reactivity is essential for rational drug design and catalyst development. Future studies should aim to elucidate how modifications to the core structure influence its electronic properties, steric profile, and ultimately, its reactivity in various chemical transformations. gu.se
Key research questions to address include:
How do different substituents at the 6-position affect the reactivity of the carboxamide group and the pyridine nitrogen?
What is the interplay between the electronic effects of the substituent and the coordinating ability of the carboxamide?
Can we develop predictive models that correlate structural features with reaction outcomes?
By systematically studying a diverse library of derivatives, researchers can build a comprehensive understanding of these structure-reactivity relationships, enabling the design of molecules with tailored properties.
Expansion of Coordination Chemistry Horizons with Diverse Metal Centers
The carboxamide group and the pyridine nitrogen of this compound and its derivatives make them excellent ligands for a wide range of metal ions. researchgate.netresearchgate.net While some metal complexes have been synthesized and characterized, there is significant potential to expand the coordination chemistry of this scaffold with a more diverse array of metal centers. dergipark.org.tr
Future research in this area could involve:
Synthesis and Characterization of New Metal Complexes: Systematically exploring the coordination of this compound derivatives with transition metals, lanthanides, and actinides. dergipark.org.trcyberleninka.ru
Investigation of Coordination Modes: Studying the different ways in which the ligand can bind to metal centers, including monodentate, bidentate, and bridging coordination modes. researchgate.net
Exploring the Properties of Metal Complexes: Investigating the magnetic, optical, and electronic properties of the resulting metal complexes for potential applications in materials science and catalysis. researchgate.netrsc.org
The development of novel metal complexes with unique properties could lead to breakthroughs in areas such as molecular magnetism, luminescent materials, and catalysis. nih.govrsc.org
Advanced Computational Methodologies and Predictive Modeling
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the properties and reactivity of chemical compounds. bohrium.com In the context of this compound, advanced computational methodologies can be employed to:
Predict Reaction Outcomes: Develop theoretical models that can accurately predict the products and yields of chemical reactions involving this compound and its derivatives.
Elucidate Reaction Mechanisms: Use computational methods to study the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. chemrxiv.org
Design Novel Molecules with Desired Properties: Employ in silico screening and design techniques to identify new derivatives with enhanced biological activity or catalytic performance. nih.gov
Recent studies have successfully used Density Functional Theory (DFT) to investigate the electronic properties and reactivity of related pyridine derivatives, demonstrating the power of computational approaches in this field. bohrium.com
Development of New Applications in Materials and Catalysis
The unique properties of this compound and its derivatives make them promising candidates for a variety of applications in materials science and catalysis.
Materials Science:
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of these compounds could be exploited to develop new materials for OLEDs with improved efficiency and stability. researchgate.net
Sensors: The coordinating ability of the carboxamide group could be utilized to design selective and sensitive chemical sensors for detecting specific metal ions or small molecules. researchgate.net
Nonlinear Optical (NLO) Materials: Pyridine derivatives have shown promise as NLO materials, and further research into this compound derivatives could lead to the development of materials with enhanced NLO properties for applications in photonics and optoelectronics. researchgate.net
Catalysis:
Homogeneous Catalysis: Metal complexes of this compound derivatives could serve as highly efficient and selective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. nih.govmdpi.com
Asymmetric Catalysis: Chiral derivatives could be used to develop enantioselective catalysts for the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry.
Hydrosilylation: The development of catalysts for hydrosilylation, an important industrial process, is an active area of research where these compounds could find application. nih.gov
The versatility of the this compound scaffold provides a rich platform for the development of new materials and catalysts with a wide range of potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Iodopyridine-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin by evaluating existing routes for pyridine derivatives (e.g., iodination of pyridine precursors or coupling reactions). Use Design of Experiments (DOE) to systematically vary parameters such as catalyst type (e.g., palladium vs. copper), solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and reaction time. Monitor yields via HPLC and characterize intermediates using NMR and mass spectrometry. Compare results with structurally similar compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide to identify trends in reactivity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Prioritize H/C NMR to confirm substitution patterns on the pyridine ring, IR spectroscopy for carboxamide functional group validation (C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification. For iodine position confirmation, compare NOESY or COSY data with known derivatives like 6-Bromo-5-hydroxy-4-iodopicolinaldehyde . Cross-reference spectral libraries from authoritative sources like NIST Chemistry WebBook for validation .
Q. How should researchers design experiments to assess the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors such as heat (40–60°C), humidity (75% RH), and UV light. Use HPLC to quantify degradation products over time. Include control samples stored at -20°C for baseline comparison. For reactive stability, test compatibility with common reagents (e.g., Grignard reagents or strong acids/bases) and monitor by TLC .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound and guide structural modifications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and potential reaction sites. Compare with experimental data from derivatives like N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide to validate predictions. Use software such as Gaussian or ORCA to simulate transition states for iodination or cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Apply systematic review frameworks (e.g., PICO) to categorize studies by biological targets (e.g., kinase inhibition vs. antimicrobial activity). Conduct meta-analyses to identify confounding variables, such as assay conditions (pH, temperature) or impurities in synthesized compounds. Replicate key experiments under standardized protocols and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers integrate experimental data with literature findings to propose novel derivatives with enhanced properties?
- Methodological Answer : Use cheminformatics tools (e.g., KNIME or RDKit) to mine structural databases for pyridine derivatives with similar substitution patterns. Apply QSAR models to predict physicochemical properties (logP, solubility) and bioactivity. Synthesize prioritized candidates (e.g., halogenated or alkylated analogs) and validate predictions via in vitro screening. Cross-reference synthesis protocols from authoritative sources like the Catalog of Pyridine Compounds .
Data Handling and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC values. Apply ANOVA to compare efficacy across derivatives, adjusting for multiple comparisons via Tukey’s HSD test. Validate reproducibility by repeating assays in triplicate and reporting confidence intervals .
Q. How should researchers address variability in synthetic yields when scaling up this compound production?
- Methodological Answer : Conduct robustness testing using Plackett-Burman designs to identify critical parameters (e.g., stirring rate, reagent purity). Implement process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Compare batch records with literature protocols for derivatives like 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid to troubleshoot inconsistencies .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for iodinated compounds: use fume hoods for synthesis, wear nitrile gloves, and store in amber glass under inert atmosphere. Monitor iodine vapor levels with gas sensors. Dispose of waste via halogen-specific protocols, referencing safety data from pyridine analogs like [2,2'-Bipyridine]-6-carboximidamide hydrochloride .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
